molecular formula C23H25N3O2 B15215892 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide CAS No. 649561-61-5

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B15215892
CAS No.: 649561-61-5
M. Wt: 375.5 g/mol
InChI Key: IKZBMMIAJRMDGM-UHFFFAOYSA-N
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Description

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a benzoyl group and a 1H-indol-2-ylethyl side chain. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research, particularly due to the relevance of its constituent parts in designing biologically active compounds. The piperidine-carboxamide structure is a recognized pharmacophore in neuroscience research. Scientific literature has demonstrated that compounds containing this scaffold can exhibit potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme targeted in investigative models for neurodegenerative conditions . Furthermore, related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been identified as some of the most potent anti-acetylcholinesterase agents in preclinical research, highlighting the potential of this chemical class for central nervous system (CNS)-focused studies . Concurrently, the indole moiety present in this molecule is a privileged structure in drug discovery and is found in molecules with diverse activities. Research into indole-based compounds has shown promise in areas such as antiparasitic agent development, indicating the potential for this compound to be utilized in infectious disease research programs . Researchers can employ this chemical as a valuable building block or intermediate for constructing more complex molecular entities, or as a core structure for probing structure-activity relationships (SAR) in various biochemical assays. As with any compound of this nature, it is essential for researchers to consult relevant safety data sheets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

649561-61-5

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

1-benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O2/c27-22(24-13-10-20-16-19-8-4-5-9-21(19)25-20)17-11-14-26(15-12-17)23(28)18-6-2-1-3-7-18/h1-9,16-17,25H,10-15H2,(H,24,27)

InChI Key

IKZBMMIAJRMDGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole structure can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.

    Coupling Reactions: The indole and piperidine moieties are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Acidic HydrolysisBasic Hydrolysis
Conditions 6M HCl, reflux (110°C)2M NaOH, 80°C
Products Piperidine-4-carboxylic acid + Benzoylated amine byproductFree amine (N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxylic acid) + Benzate salt
Yield Not quantifiedNot quantified

This reaction is critical for prodrug activation or metabolic studies, though stability under physiological pH remains uncharacterized.

Indole Electrophilic Substitution

The indole moiety participates in electrophilic aromatic substitution at the C3 position:

Reaction NitrationHalogenation
Reagents HNO₃/H₂SO₄ (1:3 v/v)NBS (N-bromosuccinimide)
Position C3 of indoleC5/C7 of indole
Products 3-Nitroindole derivative5-Bromoindole derivative
Catalyst AIBN (radical initiator)

These modifications enhance binding affinity to biological targets like serotonin receptors .

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation and acylation reactions:

Key Reactions:

  • Mitsunobu Reaction :

    • Reagents : DIAD (Diisopropyl azodicarboxylate), Boc-protected alcohols

    • Product : O-alkylated piperidine derivatives (e.g., tert-butyl ethers)

    • Application : Used to introduce protective groups for subsequent coupling reactions.

  • Reductive Amination :

    • Reagents : NaBH₃CN, aldehydes/ketones

    • Product : N-alkylated piperidine analogs

Benzoyl Group Modifications

The benzoyl group participates in nucleophilic acyl substitution:

Reaction TransamidationHydrazide Formation
Reagents Primary amines (excess)Hydrazine hydrate
Conditions 100°C, 12hEthanol, reflux
Products New amide derivativesBenzoyl hydrazide

These reactions enable diversification of the benzoyl pharmacophore .

Catalytic Cross-Coupling Reactions

The indole and benzoyl groups facilitate metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

  • Reagents : Pd(PPh₃)₄, aryl boronic acids

  • Position : Halogenated indole (requires prior bromination at C5/C7)

  • Product : Biaryl-indole hybrids

Buchwald-Hartwig Amination:

  • Reagents : Pd₂(dba)₃, Xantphos ligand

  • Substrate : Brominated benzoyl group

  • Product : Aryl amine derivatives

Enzymatic Transformations

In vitro studies suggest cytochrome P450-mediated metabolism:

Enzyme CYP3A4CYP2D6
Primary Metabolites N-debenzoylated productHydroxylated indole
Site Piperidine-amide bondIndole C5 position

Metabolic stability assays recommend structural blocking at C5 for improved pharmacokinetics .

Scientific Research Applications

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The benzoyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Key Observations :

  • Indole Position : Compounds with indol-3-yl substitutions (e.g., CAS 70684-77-4) may exhibit distinct receptor affinities compared to the target’s indol-2-yl group due to spatial orientation differences.
  • Fluorination : The 5-fluoro-indol-3-yl analog () shows enhanced metabolic stability, a common strategy in drug design to prolong half-life .

Biological Activity

1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide, also referred to by its CAS number 649561-61-5, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its effectiveness in various biological applications.

The molecular formula for this compound is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, with a molecular weight of 375.464 g/mol. The structure includes a piperidine ring, which is significant for its biological activity. The compound exhibits a density of 1.247 g/cm³ and has a boiling point of 588.4°C at 760 mmHg .

Antiviral Properties

Recent studies have indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit antiviral properties. For instance, a class of 1,4,4-trisubstituted piperidines has demonstrated low micromolar activity against influenza A/H1N1 virus. These compounds showed an effective concentration (EC50) as low as 7.4 μM with acceptable cytotoxicity levels (CC50 = 44 μM) .

CompoundEC50 (μM)CC50 (μM)
Piperidine Derivative7.444

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects, akin to other piperidine derivatives. In studies focusing on the inhibition of cyclooxygenase (COX) enzymes—key players in inflammatory responses—certain analogs have shown promising results. For example, specific derivatives exhibited half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 0.36 μM, indicating significant anti-inflammatory potential .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Derivative A19.45 ± 0.0742.1 ± 0.30
Derivative B26.04 ± 0.3631.4 ± 0.12

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring followed by acylation processes to introduce the benzoyl and indole moieties. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

A notable study examined the efficacy of similar compounds in treating viral infections and inflammatory diseases:

  • Case Study: Antiviral Efficacy
    In vitro assays demonstrated that certain piperidine derivatives effectively inhibited viral replication in cell cultures infected with HCoV-229E, showcasing their potential as antiviral agents.
  • Case Study: Anti-inflammatory Effects
    In animal models, compounds with structural similarities were tested for their ability to reduce inflammation induced by carrageenan injection, revealing significant reductions in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Q & A

Q. Methodology :

  • Analog Synthesis : Modify the benzoyl group (e.g., halogenation) or indole substitution (e.g., 5-methoxyindole) to assess impact on target binding .
  • Biological Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays to measure IC₅₀ against kinases or GPCRs .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines via scintillation counting .
      Data Analysis : Correlate substituent electronegativity/logP with activity using QSAR software (e.g., Schrödinger’s Maestro) .

Advanced: How to resolve contradictions in reported binding affinities across studies?

Q. Approach :

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and protein concentrations .
  • Orthogonal Validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures (if available) to model ligand-receptor interactions and identify steric clashes .

Advanced: What strategies optimize in vivo pharmacokinetics (PK) for this compound?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-demethylation) .
  • Prodrug Design : Introduce ester groups at the carboxamide to enhance oral bioavailability, with hydrolysis in plasma .
  • Tissue Distribution : Radiolabeled tracer studies in rodents, followed by PET/CT imaging .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
  • Salt Formation : Convert the carboxamide to a hydrochloride salt via HCl gas treatment .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release in cell culture .

Advanced: What computational tools predict off-target interactions?

  • Target Profiling : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., serotonin receptors due to indole similarity) .
  • Molecular Dynamics (MD) : Simulate binding to non-target proteins (≥100 ns trajectories) using GROMACS .
  • Toxicogenomics : Leverage LINCS database to assess gene expression changes in response to compound exposure .

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